N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide
Description
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure and properties, which make it valuable in biochemical research and industrial applications.
Properties
Molecular Formula |
C8H14N2O6 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H14N2O6/c1-3(12)9-5-7(14)6(13)4(2-11)16-8(5)10-15/h4-7,11,13-15H,2H2,1H3,(H,9,12) |
InChI Key |
NJBKCLCEXIDHDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=NO)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone typically involves the condensation of N-acetyl-3,4,6-tri-O-acetyl-D-glucosamine with arenesulfonylhydrazines, followed by oxidation with manganese dioxide (MnO₂) to form the corresponding glucono-1,5-lactone sulfonylhydrazones . The removal of O-acetyl protecting groups is achieved using ammonia in methanol (NH₃/MeOH) to furnish the final compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic route mentioned above can be scaled up for larger production with appropriate modifications to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other functional groups.
Substitution: The compound can participate in substitution reactions, particularly involving its acetamido and hydroximo groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like MnO₂, reducing agents, and various sulfonylhydrazines for condensation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield glucono-1,5-lactone derivatives, while reduction can produce different amine or hydroxyl derivatives.
Scientific Research Applications
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules.
Medicine: Its potential as an enzyme inhibitor makes it a candidate for drug development and therapeutic applications.
Industry: The compound’s unique properties make it useful in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone involves its interaction with specific enzymes. It acts as a competitive inhibitor of hOGA and hHexB by binding to the active sites of these enzymes, thereby preventing their normal function . This inhibition is crucial for its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-2-deoxy-D-glucono-1,5-lactone
- N-Acetylglucosamino-1,5-lactone
- 2-Acetamido-2-deoxy-D-glucono-δ-lactone
Uniqueness
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone is unique due to its specific inhibitory effects on hOGA and hHexB, which are not as pronounced in similar compounds. Its structure allows for selective binding and inhibition, making it a valuable tool in biochemical research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
